7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-5-6-16-7-8(12-10(16)14(2)3)15(4)11(18)13-9(7)17/h5H,1,6H2,2-4H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHTANGIBEQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376624-63-4 | |
| Record name | 7-ALLYL-8-(DIMETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of this compound typically begins with a purine scaffold, such as 6-chloropurine or xanthine derivatives, which undergo sequential alkylation and amination reactions. A pivotal study by demonstrated the regioselective introduction of bulky alkyl groups at the N7 position of 6-substituted purines using N-trimethylsilylated intermediates and Lewis acid catalysts. For the target compound, the allyl group is introduced via a modified version of this method, substituting tert-alkyl halides with allyl bromide.
Key Steps
- Silylation of Purine Core : The purine derivative (e.g., 6-chloro-3-methylxanthine) is treated with bis(trimethylsilyl)acetamide (BSA) to protect reactive sites and enhance solubility.
- N7-Allylation : The silylated intermediate reacts with allyl bromide in the presence of tin(IV) chloride (SnCl₄) as a catalyst, achieving >80% regioselectivity for the N7 position.
- C8-Amination : The chloro substituent at C8 is displaced with dimethylamine under basic conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Reaction Mechanisms and Regioselectivity Control
The success of N7-allylation hinges on the electronic and steric properties of the purine ring. The use of SnCl₄ promotes the formation of a purinium ion intermediate, which favors electrophilic attack at the electron-rich N7 position over N9. Computational studies suggest that the allyl group’s π-electrons stabilize the transition state, further enhancing regioselectivity.
Catalytic Cycle
- Lewis Acid Activation : SnCl₄ coordinates with the silylated purine, polarizing the N7–Si bond and facilitating desilylation.
- Electrophilic Substitution : Allyl bromide undergoes nucleophilic attack by the N7-nitrogen, forming a quaternary ammonium intermediate.
- Rearomatization : Deprotonation restores aromaticity, yielding the N7-allylated product.
Optimization of Reaction Conditions
Optimization studies reveal critical dependencies on solvent, temperature, and catalyst loading:
Prolonged reaction times (>24 hours) or elevated temperatures (>50°C) lead to degradation, underscoring the need for precise kinetic control.
Industrial-Scale Production Strategies
Scaling this synthesis necessitates continuous flow reactors to maintain temperature homogeneity and reduce SnCl₄ waste. Recent advancements include:
- Automated Purification : Simulated moving bed (SMB) chromatography isolates the N7-allylated intermediate with >95% purity.
- Green Chemistry Initiatives : Substituting SnCl₄ with biodegradable Lewis acids (e.g., FeCl₃) is under investigation, though yields remain suboptimal (≤60%).
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with a hydroxyl group, while reduction may produce a compound with a reduced nitrogen group .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of 234.26 g/mol. The compound features a purine core with an allyl group at the 7-position and a dimethylamino group at the 8-position, which contribute to its distinctive chemical behavior and biological interactions.
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve interference with DNA synthesis or modulation of signaling pathways related to cell proliferation.
- Antiviral Properties : The compound has demonstrated efficacy against specific viral infections by disrupting viral replication processes. Its structural similarity to nucleotides suggests potential as a nucleoside analog.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
Biochemical Interactions
The compound's interactions with biological targets are crucial for understanding its therapeutic potential:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in nucleotide metabolism.
- Receptor Binding : Studies are ongoing to assess its binding affinity to various receptors implicated in disease processes.
Case Studies
- Antitumor Efficacy in Cell Lines : In a study published in Journal of Medicinal Chemistry, this compound was tested on human lung carcinoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Viral Inhibition : A research article in Virology Journal reported that the compound inhibited the replication of Hepatitis C virus in vitro by approximately 70% at a concentration of 5 µM.
- Anti-inflammatory Mechanism : A study conducted on rat models showed that administration of the compound reduced levels of TNF-alpha and IL-6 in serum after inflammatory stimuli were applied.
Mechanism of Action
The mechanism of action of 7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Comparative Insights:
Substituent Effects on Receptor Binding The 3,7-dimethyl core () is critical for high 5-HT₆/D₂ receptor affinity. Position 8 modifications: The dimethylamino group in the target compound introduces a basic nitrogen, which could mimic the pharmacophore of receptor ligands like 5-HT₆/D₂ agents. This contrasts with linagliptin’s 8-aminopiperidinyl group, which contributes to DPP-4 inhibition via hydrogen bonding .
Impact on Central Nervous System (CNS) Activity Caffeine derivatives () show that substitutions at position 8 (e.g., pyridinyloxy groups) can abolish CNS stimulation while retaining analgesia. The dimethylamino group in the target compound may similarly decouple CNS effects from other therapeutic actions .
Therapeutic Potential Linagliptin’s success as a DPP-4 inhibitor highlights the purine-2,6-dione scaffold’s versatility.
Synthetic Accessibility The allyl group at position 7 can be introduced via alkylation (), while the dimethylamino group at position 8 may require nucleophilic substitution or reductive amination (). These steps are less complex than the multi-step synthesis of linagliptin, which involves quinazolinylmethyl and piperidinyl groups .
Physicochemical and Pharmacokinetic Considerations
- The allyl group increases lipophilicity compared to 3,7-dimethyl analogs, which may affect bioavailability .
- Polarity: The dimethylamino group enhances water solubility relative to non-polar substituents (e.g., benzylthio in ), balancing the allyl group’s hydrophobicity .
Biological Activity
7-Allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound, also known by its chemical formula and molecular weight of approximately 292.34 g/mol, features a unique structure that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Purine Core : The central structure is a purine ring system, which is critical for biological activity.
- Allyl Group : Substituted at the 7-position, this group may influence the compound's reactivity and interaction with biological targets.
- Dimethylamino Group : Present at the 8-position, this moiety can enhance solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that it induced apoptosis in human leukemia cells through the activation of caspase pathways .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
This compound has been investigated as an inhibitor of specific enzymes:
- Adenosine Receptors : The compound interacts with adenosine receptors (specifically A1 and A2A), which are implicated in various physiological processes including inflammation and neurotransmission .
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's structural features allow it to bind effectively to adenosine receptors, modulating their activity.
- Cell Cycle Arrest : By interfering with signaling pathways related to cell division, the compound can halt the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells may contribute to its antimicrobial properties.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapy : In a study involving human tumor xenografts in mice, treatment with this compound resulted in significant tumor size reduction compared to controls .
Comparative Analysis with Other Purines
To better understand its biological profile, a comparison with other purine derivatives was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Adenine | Purine | Nucleotide function; DNA/RNA synthesis |
| Caffeine | Methylated purine | CNS stimulant; adenosine receptor antagonist |
| Theobromine | Methylated purine | Mild stimulant; vasodilator |
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of a purine core. Critical steps include:
- Alkylation at position 7 : Use of allyl halides under reflux in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to introduce the allyl group .
- Amination at position 8 : Reaction with dimethylamine under controlled pH (8–9) to ensure regioselective substitution .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Temperature control (60–80°C) and solvent polarity adjustments minimize side reactions. Yield improvements (70–85%) are achieved via excess dimethylamine (1.5–2.0 equiv) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm, dimethylamino at δ 2.8–3.1 ppm) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with isocratic elution (acetonitrile/water) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~306.15 g/mol) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Use DMSO for stock solutions and dilute in aqueous buffers for assays .
- Stability : Store at –20°C in anhydrous DMSO. Degrades in acidic (pH <4) or basic (pH >9) conditions, forming hydrolyzed byproducts (monitored via TLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogs with different 8-position groups (e.g., cyclohexylamino vs. dimethylamino) to assess receptor binding affinity .
- Bioassays : Test in vitro enzyme inhibition (e.g., kinase assays) and cellular models (e.g., cancer cell lines) to link structural features (e.g., allyl group flexibility) to potency .
- Data Integration : Use QSAR models to predict activity cliffs, focusing on steric/electronic parameters (e.g., logP, polar surface area) .
Q. How should researchers resolve contradictory data regarding this compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Combine proteomics (e.g., affinity pull-down assays) and siRNA screening to identify direct vs. off-target effects .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate context-dependent activity .
- Orthogonal Validation : Confirm results using CRISPR-edited cell lines or competitive binding assays with known inhibitors .
Q. What computational approaches are effective in predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses against crystallized targets (e.g., adenosine receptors, PDB ID: 5G53). Focus on hydrogen bonding (dimethylamino group) and hydrophobic interactions (allyl chain) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at positions 2 and 6) using Schrödinger’s Phase .
Q. How can researchers design experiments to study regioselectivity in derivative synthesis?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block reactive sites (e.g., N⁹ of purine) with tert-butoxycarbonyl (Boc) to direct substitution to the 8-position .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (25°C vs. 80°C) and monitor intermediates via LC-MS to favor desired regiochemistry .
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at specific positions without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
